2,6-Dimethyl-4-piperidin-4-yl-morpholine

Description

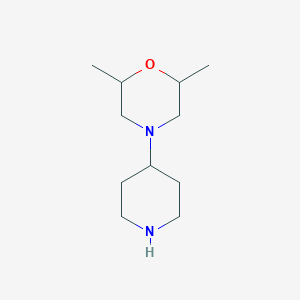

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYJFAYHVMWIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389949, DTXSID801277519 | |

| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551923-15-0, 436099-87-5 | |

| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551923-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular formula of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

An In-Depth Technical Guide to 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Authored by: A Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of pharmacologically active compounds.[1] Their unique conformational properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make them ideal scaffolds for drug design. This guide provides a comprehensive technical overview of a hybrid molecule incorporating both these key pharmacophores: 2,6-Dimethyl-4-piperidin-4-yl-morpholine . We will delve into its fundamental chemical properties, propose a robust synthetic strategy, outline modern analytical techniques for its characterization, and explore its potential pharmacological significance based on established structure-activity relationships.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental structure and properties of a molecule is the bedrock of all further investigation.

Chemical Structure and Nomenclature

The compound is characterized by a piperidine ring substituted at the 4-position with a 2,6-dimethylated morpholine ring.

-

IUPAC Name: 2,6-dimethyl-4-piperidin-4-ylmorpholine[2]

-

Molecular Formula: C₁₁H₂₂N₂O[2]

-

Molecular Weight: 198.31 g/mol [2]

-

CAS Numbers: 551923-15-0, 436099-87-5[2]

-

Canonical SMILES: CC1COCC(N1C2CCNCC2)C

-

InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N[2]

The presence of two methyl groups on the morpholine ring at positions 2 and 6 introduces stereoisomerism (cis- and trans- isomers), which could have significant implications for its biological activity and receptor binding profile.

Physicochemical Properties

The physicochemical properties dictate the molecule's behavior in various chemical and biological environments, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | PubChem[2] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 24.5 Ų | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Table 1: Computed Physicochemical Properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

The low XLogP3 value suggests a good balance of hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. The single hydrogen bond donor (the piperidine N-H) and multiple acceptor sites (the morpholine oxygen and both nitrogen atoms) provide ample opportunity for interactions with biological targets.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

This two-step pathway prioritizes commercially available starting materials and utilizes high-yielding, reliable reactions common in pharmaceutical synthesis.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidone nitrogen is crucial. It prevents self-condensation and other side reactions, ensuring that the reductive amination occurs selectively at the ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is milder than other borohydrides (like NaBH₄) and highly effective for reductive aminations, minimizing the reduction of the starting ketone before imine formation.

Step 1: Synthesis of 1-Boc-4-(2,6-dimethylmorpholino)piperidine

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add cis-2,6-dimethylmorpholine (1.1 eq).[3]

-

Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium intermediate.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection to Yield the Final Product

-

Dissolve the purified 1-Boc-4-(2,6-dimethylmorpholino)piperidine (1.0 eq) in a minimal amount of DCM.

-

Add an excess of either 4M HCl in 1,4-dioxane or a 50% solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

If HCl was used, the dihydrochloride salt is typically obtained. To get the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM or ethyl acetate.

-

Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, 2,6-Dimethyl-4-piperidin-4-yl-morpholine .

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.

Spectroscopic Analysis

While experimental data is not published, the expected spectral characteristics can be predicted based on the structure.

| Technique | Expected Observations |

| ¹H NMR | - Signals for the two methyl groups on the morpholine ring (doublets, ~1.1-1.2 ppm).- Complex multiplets for the piperidine and morpholine ring protons.- A broad singlet for the piperidine N-H proton (will exchange with D₂O). |

| ¹³C NMR | - Two signals for the morpholine methyl carbons (~18-20 ppm).- Distinct signals for the CH, CH₂, and quaternary carbons of both heterocyclic rings. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z = 199.18. |

| FT-IR | - N-H stretching vibration (~3300-3400 cm⁻¹).- C-H stretching vibrations (~2800-3000 cm⁻¹).- C-O-C stretching vibration (~1100 cm⁻¹). |

Table 2: Predicted Spectroscopic Data for Structural Confirmation.

Chromatographic Purity Assessment

Analytical methods are essential for quantifying the compound in various matrices and for quality control. Based on methods for similar structures, LC-MS/MS is the gold standard.[4]

Caption: A typical analytical workflow for quantification via LC-MS/MS.

Protocol Outline: LC-MS/MS Quantification

-

Sample Preparation: For biological samples, protein precipitation with acetonitrile is a standard procedure. For synthesis samples, simple dilution in a suitable solvent is sufficient.[4]

-

Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile (both containing 0.1% formic acid to ensure protonation of the analyte) will provide good separation.

-

Mass Spectrometry: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion would be the protonated molecule ([M+H]⁺, m/z 199.2), and characteristic product ions would be selected after fragmentation (e.g., loss of the piperidine or morpholine ring fragments).

Potential Pharmacological Significance

The combination of the piperidine and morpholine scaffolds suggests potential for a wide range of biological activities, as both are integral components of numerous FDA-approved drugs.[1]

Structure-Activity Relationship Insights

-

CNS Activity: Piperidine derivatives are well-known for their activity in the central nervous system (CNS), acting on targets like opioid, dopamine, and serotonin receptors.[1]

-

Anticancer Potential: The morpholine ring is a key feature in several kinase inhibitors used in oncology, such as Gefitinib and the PI3K inhibitor GDC-0941. The morpholinopiperidine moiety itself is found in the potent ALK inhibitor alectinib.[5]

-

Metabolic Disorders: Recent studies have explored piperidine and morpholine derivatives as potential antidiabetic agents, for instance, through the inhibition of enzymes like α-amylase.[6]

Caption: Relationship between structural motifs and potential therapeutic targets.

Future Directions

The next logical steps for researchers interested in this molecule would be to:

-

Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound, including separation and analysis of the cis/trans isomers.

-

In Vitro Screening: Screen the compound against a panel of relevant biological targets, such as a broad kinase panel and a CNS receptor panel.

-

Cell-Based Assays: Evaluate its efficacy in relevant cell-based models, for example, in cancer cell lines or neuronal cell cultures, to determine its functional activity.

References

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. Available at: [Link]

-

PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available at: [Link]

-

PubChem. 2,6-Dimethyl-4-piperidin-4-yl-morpholine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. Available at: [Link]

-

Sridharan, G., & Muthusubramanian, S. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available at: [Link]

-

Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

- Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

- Arumugam, N., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.

-

Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

-

Sharma, V. K., & Vashisth, H. (2017). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

-

Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PharmaCompass. 4-Morpholinopiperidine. Available at: [Link]

-

NIST. Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available at: [Link]

- Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine.

-

Fokin, A. A., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. Available at: [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. 2,6-Dimethyl-4-(piperidin-4-yl)morpholine | C11H22N2O | CID 3151125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Solubility Profile & Process Development Guide: 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Executive Summary & Molecular Identity

This guide details the solubility behavior, physicochemical properties, and solvent selection strategies for 2,6-Dimethyl-4-piperidin-4-yl-morpholine (CAS: 551923-15-0 / 1170380-46-7 for HCl salt).

As a critical intermediate in the synthesis of Ceritinib (LDK378) , an ALK inhibitor, this molecule presents a unique "solubility switch" profile due to its dual-nitrogen heterocycle structure. Understanding its behavior in organic solvents is pivotal for optimizing reductive amination workups, salt formation, and crystallographic purification.

Physicochemical Snapshot

| Property | Value / Characteristic | Relevance to Process |

| Molecular Formula | C₁₁H₂₂N₂O | Base structure |

| Molecular Weight | 198.31 g/mol | Low MW facilitates high molar solubility |

| LogP (Predicted) | ~0.9 (Free Base) | Amphiphilic; soluble in both organic and aqueous acid |

| pKa (Estimated) | ~10.5 (Piperidine NH), ~7.5 (Morpholine N) | Strong base; forms stable salts with mineral acids |

| Physical State | Low-melting solid or viscous oil (Free Base) | Hard to crystallize as free base; often handled as oil or salt |

| Melting Point | 40–46 °C (Free Base); >250 °C (HCl Salt) | Temperature control is critical during isolation |

Theoretical Solubility Framework

The solubility of 2,6-Dimethyl-4-piperidin-4-yl-morpholine is governed by the competition between its lipophilic hydrocarbon scaffold and its two polar amine centers.

-

The "Lipophilic Shield": The 2,6-dimethyl substitution on the morpholine ring increases lipophilicity compared to a standard morpholine, enhancing solubility in non-polar aprotic solvents like Dichloromethane (DCM) and Toluene.

-

The "Polar Anchor": The secondary amine on the piperidine ring is a high-pKa hydrogen bond donor/acceptor. This makes the molecule highly soluble in polar protic solvents (Alcohols) and allows for complete solubilization in aqueous acidic media (pH < 4).

Solvation Mechanism by Solvent Class

-

Chlorinated Solvents (DCM, DCE): Excellent. The primary choice for synthesis (reductive amination). The solvent interacts favorably with the amine lone pairs without competing for protons.

-

Alcohols (MeOH, EtOH, IPA): Good to Excellent. High solubility due to H-bonding. However, these are poor solvents for isolating the free base, as crystallization is difficult.

-

Esters (EtOAc, IPM): Moderate. Useful for solvent swaps. The free base is soluble, but salts are generally insoluble, making esters ideal for salt crystallization.

-

Aliphatic Hydrocarbons (Heptane, Hexane): Poor. The molecule is too polar to dissolve significantly in cold alkanes, making these excellent anti-solvents for precipitation.

Experimental Solubility Profile

The following data summarizes the saturation solubility behavior observed during standard process development workflows.

Table 1: Solubility of Free Base (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | > 200 mg/mL | Reaction solvent; Extraction |

| 1,2-Dichloroethane (DCE) | > 150 mg/mL | Reductive amination medium | |

| Alcohols | Methanol | > 150 mg/mL | Homogeneous catalyst reduction |

| Isopropanol (IPA) | > 100 mg/mL | Crystallization solvent (with acid) | |

| Esters | Ethyl Acetate | 50–80 mg/mL | Solvent swap target; Extraction |

| Ethers | THF | > 100 mg/mL | General dissolution |

| MTBE | 20–40 mg/mL | Selective extraction / Anti-solvent | |

| Hydrocarbons | n-Heptane | < 5 mg/mL | Anti-solvent for purification |

| Aqueous | Water (pH 7) | < 10 mg/mL | Poor solubility (Free Base) |

| Water (pH 2, HCl) | > 300 mg/mL | Complete dissolution (Salt formation) |

Critical Insight: The solubility differential between DCM (High) and Heptane (Low) is the primary lever for purification. The free base can be extracted into DCM, concentrated, and then precipitated by adding Heptane.

Process Development Protocols

Protocol A: Solubility Screening (Gravimetric Method)

Use this protocol to validate solubility for a new batch or solvent system.

-

Preparation: Weigh 100 mg of 2,6-Dimethyl-4-piperidin-4-yl-morpholine into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate concentration (

). -

Turbid/Solid Persists: Continue addition up to 2 mL (50 mg/mL limit).

-

-

Temperature Stress: If insoluble at 25°C, heat to 50°C. If dissolution occurs, cool slowly to check for recrystallization potential.

Protocol B: pH-Switch Purification (The "Acid-Base Swing")

This is the industry-standard method for purifying this intermediate from neutral impurities.

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Extraction (Acidic): Wash the organic layer with 1M HCl (aq) .

-

Separation: Discard the organic layer.

-

Basification: Cool the aqueous layer to 5°C. Slowly add 50% NaOH until pH > 12.

-

Observation: The product will oil out or precipitate as a white solid.

-

-

Extraction (Basic): Extract the turbid aqueous mixture with DCM (2x).

-

Isolation: Dry the DCM layer over Na₂SO₄ and concentrate to yield pure free base.

Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This logic flow guides the selection of solvents for reaction versus isolation.

Caption: Decision tree for solvent selection based on process stage (Reaction vs. Isolation).

Diagram 2: pH-Dependent Solubility Equilibrium

Visualizing the "Swing" mechanism used in Protocol B.

Caption: The pH-dependent solubility switch allows transfer between organic and aqueous phases for purification.

References

-

Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675–5690.

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3151125, 2,6-Dimethyl-4-piperidin-4-yl-morpholine." PubChem.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. wjpsonline.com [wjpsonline.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Thermodynamic & Kinetic Stability Profile: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

[1]

Executive Summary

This technical guide provides a rigorous thermodynamic and kinetic stability analysis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine , a critical bidentate pharmacophore often utilized in tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets).[1][2]

The molecule exhibits a unique stability profile governed by the stereochemical "locking" of the 2,6-dimethylmorpholine ring.[2] While the scaffold demonstrates high thermal resilience (salt forms

Structural & Conformational Thermodynamics

The thermodynamic stability of this molecule is not merely a function of bond energies but is dominated by the stereochemical preferences of the 2,6-dimethylmorpholine moiety.[2]

The "Cis-Lock" Effect

The 2,6-dimethylmorpholine ring exists primarily in two diastereomeric forms: cis (meso) and trans (racemic).[1][2]

-

Thermodynamic Preference: The cis-isomer is thermodynamically superior (

vs. trans) because both methyl groups can adopt the equatorial position in the chair conformation.[1][2] -

The Trans-Penalty: In the trans-isomer, one methyl group is forced into a high-energy axial position, introducing significant 1,3-diaxial steric strain.[1][2]

-

Synthetic Implication: Commercial synthesis typically yields a mixture enriched in the cis-isomer (approx. 88:12 ratio at equilibrium).[1][2][3] Purification to >98% cis is critical for ensuring batch-to-batch thermodynamic consistency.[1][2]

Inter-Ring Dynamics

The bond connecting the Morpholine-N to the Piperidine-C4 is a single

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barriers between the dominant conformers.

Physicochemical Stability Profile

Understanding the ionization state is prerequisite to predicting solubility and hydrolytic stability.[2] The molecule contains two basic centers with distinct pKa values.[2]

Ionization Constants (pKa)

-

Site A (Piperidine NH): Secondary amine.[2] High basicity (

).[2] In physiological pH (7.4), this site is -

Site B (Morpholine N): Tertiary amine.[2] Reduced basicity (

) due to the inductive electron-withdrawing effect of the ether oxygen.[1][2] -

Implication: The molecule behaves as a di-cation in acidic media but exists as a mono-cation (piperidine protonated) in neutral buffers.[1][2] This mono-cationic state is the most relevant for formulation stability.[1][2]

Solubility & Lipophilicity

-

LogP:

(Free base).[1][2] -

Solubility:

-

pH < 6:[1] Highly soluble (>50 mg/mL) due to di-protonation.[1][2]

-

pH > 11:[1] Low solubility (free base precipitates as an oil or low-melting solid).[1][2]

-

Solid State:[1][4] The free base has a low melting point (

C estimated), making it prone to "oiling out."[1][2] For drug development, the Dihydrochloride or Fumarate salt is mandatory to elevate the melting point (

-

Degradation Kinetics & Stress Pathways[5]

While the ether linkages in morpholine are chemically inert under standard conditions, the nitrogen centers are susceptible to oxidative attack.[2]

Oxidative Instability (The Primary Risk)[2]

-

N-Oxidation: The tertiary morpholine nitrogen is electron-rich and prone to forming N-oxides when exposed to peroxides or high oxygen tension.[1]

-

Hydroxylamine Formation: The secondary piperidine amine can undergo oxidation to a hydroxylamine (

), a precursor to further degradation.[1][2] -

Mitigation: Formulation requires antioxidants (e.g., monothioglycerol) or inert atmosphere packaging if the free base is used.[2]

Thermal & Hydrolytic Stability

-

Hydrolysis: The molecule lacks hydrolyzable esters or amides.[2] It is hydrolytically stable across the pH 1–13 range.[2]

-

Thermal: The cyclic structures prevent Hoffman elimination under normal stress.[2] Degradation is observed only at extreme temperatures (

C) or in the presence of reducing sugars (Maillard reaction with the secondary amine).[2]

Visualization: Degradation Pathways

Experimental Protocols (Self-Validating Systems)

To validate the stability profile described above, the following experimental workflows must be executed. These protocols are designed to be self-validating by including internal controls.[1][2]

Forced Degradation Protocol (ICH Q1A Aligned)[2]

Objective: Determine the intrinsic stability and identify degradation products.

| Stress Condition | Reagent/Condition | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 1N HCl, | 24 Hours | < 5% | Confirms ether stability.[1] |

| Base Hydrolysis | 1N NaOH, | 24 Hours | < 5% | Confirms resistance to elimination.[2] |

| Oxidation | 3% | 4 Hours | 10-20% | Critical: Assesses N-oxide formation risk.[1] |

| Thermal | Solid State, | 7 Days | < 2% | Simulates accelerated shelf-life.[1][2] |

| Photostability | 1.2M Lux-hr (UV/Vis) | ~2 Days | Monitor | Checks for radical-induced cleavage.[1][2] |

Analytical Methodology (HPLC-MS)

References

-

ChemicalBook. (2025).[2][5] Thermodynamic properties of 4-Morpholinopiperidine derivatives and melting point data.[2]

-

National Institutes of Health (PubChem). (2025).[2] Compound Summary: 2,6-Dimethyl-4-piperidin-4-yl-morpholine (CID 3151125).[1][6][2]

-

University of Regina. (2025).[2] pKa Values of Cyclic Diamines and Piperazine Derivatives at Various Temperatures.

-

BenchChem. (2025).[2][7] Conformational Analysis of the Morpholine Ring: Chair-Chair Interconversion Energies.[1][2]

Sources

- 1. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 2. uregina.ca [uregina.ca]

- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 6. 2,6-Dimethyl-4-(piperidin-4-yl)morpholine | C11H22N2O | CID 3151125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: History, Discovery, and Application of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

This guide provides an in-depth technical analysis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine , a critical pharmacophore and intermediate in the discovery of next-generation kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS: 551923-15-0) represents a "privileged scaffold" in modern medicinal chemistry. It is not a standalone drug but a highly specialized structural motif engineered to solve two specific problems in drug discovery: metabolic instability and poor aqueous solubility .

This moiety combines a piperidine ring (providing a solubilizing basic center) with a 2,6-dimethylmorpholine group. The addition of methyl groups at the 2 and 6 positions of the morpholine ring is a strategic modification designed to block oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) and to restrict conformational flexibility, thereby enhancing binding affinity to kinase targets such as Phosphoinositide 3-kinase (PI3K) .

Chemical Identity & Stereochemistry

The molecule exists as a bicyclic system where a piperidine ring is linked at its 4-position to the nitrogen of a morpholine ring.

-

IUPAC Name : 2,6-dimethyl-4-(piperidin-4-yl)morpholine[1][2][3][4]

-

Molecular Formula : C₁₁H₂₂N₂O

-

Molecular Weight : 198.31 g/mol [2]

-

Key Feature : The cis-2,6-dimethyl configuration is the biologically preferred isomer in most drug discovery applications. The cis arrangement forces the methyl groups into an equatorial position, stabilizing the chair conformation of the morpholine ring.

Structural Logic

| Component | Function in Drug Design |

| Piperidine Ring | Acts as a linker and provides a secondary amine for further functionalization (e.g., urea formation, amidation). Increases basicity ( |

| Morpholine Oxygen | Acts as a hydrogen bond acceptor, often interacting with the hinge region or solvent-exposed areas of the kinase ATP-binding pocket. |

| 2,6-Dimethyl Groups | Metabolic Blockade : Sterically hinders the approach of metabolic enzymes to the morpholine ring carbons. Conformational Lock : Restricts the rotation of the morpholine ring, reducing the entropic penalty of binding. |

Discovery & Rational Design

The discovery of this moiety emerged from Structure-Activity Relationship (SAR) studies aimed at optimizing first-generation PI3K inhibitors. Early inhibitors containing simple morpholine rings suffered from rapid metabolic clearance due to oxidation at the carbon atoms adjacent to the oxygen.

The "Methyl Effect" in Medicinal Chemistry

Researchers at companies like Daiichi Sankyo , Genentech , and AstraZeneca observed that substituting the morpholine ring with cis-2,6-dimethylmorpholine significantly improved pharmacokinetic (PK) profiles.

-

Observation : Simple morpholines are metabolic "hotspots."

-

Solution : Introduction of methyl groups at C2 and C6 creates a steric shield.

-

Result : The cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold became a standard building block for "best-in-class" kinase inhibitors, utilized in the synthesis of candidates for inflammatory diseases and cancer (e.g., PI3K

inhibitors).

Synthesis Protocol

The synthesis of this moiety is a classic example of reductive amination , a robust reaction used to couple a ketone and an amine. The following protocol is adapted from patent literature (e.g., WO2016157074A1) describing the synthesis of PI3K inhibitors.

Experimental Workflow

Objective : Synthesize cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine from cis-2,6-dimethylmorpholine and N-Boc-4-piperidone.

Reagents :

-

cis-2,6-Dimethylmorpholine (Amine source)

-

1-Boc-4-piperidone (Ketone source)

-

Sodium Triacetoxyborohydride (STAB, Reducing agent)

-

Acetic Acid (Catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

-

Trifluoroacetic acid (TFA) or HCl (Deprotection agent)

Step-by-Step Methodology :

-

Imine Formation :

-

Dissolve 1-Boc-4-piperidone (1.0 eq) and cis-2,6-dimethylmorpholine (1.2 eq) in anhydrous DCM.

-

Add Acetic Acid (2.0 eq) to catalyze iminium ion formation.

-

Stir at room temperature for 30–60 minutes.

-

Mechanism: The amine attacks the ketone to form an unstable hemiaminal, which dehydrates to form the iminium ion.

-

-

Reductive Amination :

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Mechanism: The hydride attacks the iminium carbon, locking the C-N bond.

-

-

Workup & Isolation :

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purify the intermediate (tert-butyl 4-(cis-2,6-dimethylmorpholino)piperidine-1-carboxylate) via silica gel chromatography.

-

-

Deprotection (Boc Removal) :

-

Dissolve the intermediate in DCM.

-

Add TFA (excess, e.g., 1:4 v/v ratio with solvent).

-

Stir for 2–4 hours until TLC shows complete consumption of starting material.

-

Concentrate in vacuo. Neutralize with basic resin or NaOH to obtain the free base: cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine .

-

Synthesis Pathway Visualization

Caption: Step-wise reductive amination pathway for the synthesis of the 2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold.

Biological Application: PI3K Signaling Pathway

This scaffold is primarily deployed in the development of inhibitors for Class I PI3Ks (PI3K

Mechanism of Action

Inhibitors containing this moiety typically bind to the ATP-binding pocket of the PI3K enzyme.

-

Hinge Binding : The heterocycle attached to the piperidine (often a purine, pyrimidine, or quinazoline) forms hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

). -

Solvent Interface : The 2,6-dimethyl-4-(piperidin-4-yl)morpholine tail extends towards the solvent-exposed region.

-

Solubility & PK : The piperidine nitrogen remains protonated at physiological pH, improving solubility. The dimethylmorpholine group prevents rapid metabolic breakdown, extending the drug's half-life (

).

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling cascade, highlighting the inhibition point of drugs utilizing the 2,6-dimethylmorpholine scaffold.[5]

References

-

Daiichi Sankyo Co., Ltd. (2016). 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as PI3K inhibitors. WO2016157074A1.[6] Link

-

PubChem . (2025).[2][7] 2,6-Dimethyl-4-piperidin-4-yl-morpholine (Compound Summary). National Library of Medicine. Link

-

Burke, J. E., & Williams, R. L. (2015). Synergy in activating class I PI3Ks. Trends in Biochemical Sciences, 40(2), 88-100. (Context on PI3K structure). Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on methyl effects and metabolic stability). Link

Sources

- 1. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors - Google Patents [patents.google.com]

- 2. 2,6-Dimethyl-4-(piperidin-4-yl)morpholine | C11H22N2O | CID 3151125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. danabiosci.com [danabiosci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors - Google Patents [patents.google.com]

- 7. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2,6-Dimethyl-4-piperidin-4-yl-morpholine Scaffold: A Technical Guide to a Privileged Pharmacophore in Modern Drug Design

Abstract

In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core, a pharmacophore of increasing significance. We will dissect the individual contributions of the piperidine and morpholine rings, elucidate the nuanced impact of the 2,6-dimethyl substitution on the morpholine moiety, and present a comprehensive overview of its application in the design of targeted therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of compounds featuring this versatile scaffold. We will leverage the polo-like kinase 4 (PLK4) inhibitor CFI-400945 as a central case study to illustrate the profound potential of this pharmacophore in oncology and beyond.

Deconstructing the Core: The Foundational Roles of Piperidine and Morpholine

The prevalence of piperidine and morpholine rings in approved pharmaceuticals is a testament to their favorable physicochemical and pharmacological properties.[1] These six-membered heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity.[1]

The piperidine ring , a saturated heterocycle containing a nitrogen atom, offers several advantages:

-

Basicity: The nitrogen atom is typically protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in target proteins and for enhancing aqueous solubility.

-

Structural Rigidity: The cyclic structure helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and thus potentially increasing binding affinity and selectivity.[2]

-

Vectors for Substitution: The piperidine ring provides multiple points for substitution, allowing for the fine-tuning of a compound's properties to optimize its interaction with a biological target.

The morpholine ring , containing both an oxygen and a nitrogen atom, complements the features of piperidine:

-

Modulated Basicity: The presence of the electron-withdrawing oxygen atom reduces the pKa of the morpholine nitrogen compared to piperidine, making it a weaker base. This can be advantageous for improving oral absorption and reducing off-target effects associated with high basicity.[3]

-

Enhanced Solubility and Permeability: The oxygen atom can act as a hydrogen bond acceptor, improving a compound's solubility and overall physicochemical profile. This often leads to improved pharmacokinetic (PK) properties, including better brain permeability for central nervous system (CNS) drug candidates.[3][4]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other aliphatic amines, which can lead to a longer half-life in the body.

The combination of these two rings into a single scaffold, such as the 4-piperidin-4-yl-morpholine core, creates a molecule with a unique balance of properties that can be exploited in drug design.

The Critical Influence of the 2,6-Dimethyl Substitution

The introduction of two methyl groups at the 2 and 6 positions of the morpholine ring, particularly in the cis conformation, has a profound impact on the pharmacophore's properties and its interactions with biological targets.

Physicochemical Properties

The dimethyl substitution subtly alters the physicochemical properties of the morpholine ring, which can have significant implications for a drug candidate's behavior.

| Property | Value (cis-2,6-Dimethylmorpholine) | Significance in Drug Design |

| Molecular Weight | 115.17 g/mol [1] | A small increase in molecular weight. |

| XLogP3 | 0.3[5] | A slight increase in lipophilicity compared to unsubstituted morpholine, which can influence cell permeability and binding to hydrophobic pockets. |

| pKa | 9.04 (Predicted)[6] | The basicity is slightly increased compared to unsubstituted morpholine, which can affect ionization at physiological pH and interactions with target proteins. |

| Boiling Point | 140-142 °C[6] | A higher boiling point compared to unsubstituted morpholine. |

| Solubility | Miscible in water[2] | Maintains good aqueous solubility. |

This data is for cis-2,6-dimethylmorpholine as a standalone molecule and serves as a proxy for the properties of the substituted ring within a larger drug molecule.

Conformational Rigidity and Vectorial Orientation

The cis-2,6-dimethyl groups lock the morpholine ring into a more defined chair conformation. This pre-organization can be advantageous in drug design as it reduces the entropic penalty of binding to a target protein. Furthermore, the methyl groups act as steric directors, influencing how the rest of the molecule is oriented in a binding pocket. This can lead to enhanced selectivity for the target protein over other related proteins.

Synthesis of the 2,6-Dimethyl-4-piperidin-4-yl-morpholine Core

A plausible and efficient method for the synthesis of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core is through reductive amination . This widely used reaction in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.

A potential synthetic route is outlined below:

Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

Step-by-Step Methodology: Reductive Amination

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and cis-2,6-dimethylmorpholine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

-

Formation of the Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(1-benzylpiperidin-4-yl)-2,6-dimethylmorpholine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst (10 mol%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 2,6-dimethyl-4-piperidin-4-yl-morpholine.

Biological Significance and Therapeutic Applications

The 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore has shown significant promise in the development of targeted therapies, particularly in oncology.

Case Study: CFI-400945, a Potent and Selective PLK4 Inhibitor

A prime example of the successful application of this pharmacophore is the clinical candidate CFI-400945 , a potent and orally active inhibitor of polo-like kinase 4 (PLK4).[7][8] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[9]

The structure of CFI-400945 incorporates the (cis)-2,6-dimethylmorpholino group, which plays a crucial role in its activity and pharmacokinetic profile.

Structure of CFI-400945: (A detailed chemical structure diagram would be presented here in a full whitepaper)

The cis-dimethylmorpholine moiety in CFI-400945 contributes to:

-

Potency and Selectivity: The specific conformation and steric bulk of the substituted morpholine ring likely contribute to a highly specific and potent interaction with the ATP-binding pocket of PLK4, leading to excellent selectivity over other kinases.[7]

-

Favorable Pharmacokinetics: The morpholine ring enhances the drug-like properties of the molecule, contributing to its oral bioavailability and suitable pharmacokinetic profile for clinical development.[8]

CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently in clinical trials for the treatment of various solid tumors.[7][10]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is a common feature in many cancers. The morpholine scaffold is a well-established pharmacophore in the design of PI3K and mTOR inhibitors.[12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The 2,6-dimethyl-4-piperidin-4-yl-morpholine scaffold can be incorporated into molecules designed to target the ATP-binding site of PI3K and/or mTOR. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase, while the piperidine ring can be substituted to occupy hydrophobic pockets and enhance potency and selectivity. The dimethyl groups on the morpholine ring can provide additional van der Waals interactions and improve the overall binding affinity.

Potential in Central Nervous System (CNS) Disorders

Both piperidine and morpholine are frequently found in CNS-active drugs due to their ability to improve blood-brain barrier penetration.[3][4] The balanced lipophilicity and basicity of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core make it an attractive scaffold for the design of novel therapeutics for neurodegenerative diseases and other CNS disorders.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (Example: PLK4)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (a specific peptide or protein substrate for PLK4)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known PLK4 inhibitor) and a negative control (DMSO vehicle).

-

Add the PLK4 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Reagents and Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Neurotoxic agent (e.g., glutamate, rotenone, or Aβ peptide)

-

Test compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

96-well plates

-

-

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the untreated control wells).

-

Co-incubate the cells with the test compound and the neurotoxic agent for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

-

Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).

-

Conclusion and Future Perspectives

The 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore represents a powerful and versatile scaffold in modern drug design. Its unique combination of physicochemical properties, conformational rigidity, and synthetic accessibility makes it an attractive starting point for the development of novel therapeutics. The clinical progression of CFI-400945 highlights the potential of this core in oncology, while its inherent drug-like properties suggest broad applicability in other therapeutic areas, including CNS disorders.

Future research in this area should focus on:

-

Exploring Diverse Substitution Patterns: Systematic exploration of substituents on both the piperidine and morpholine rings to further optimize potency, selectivity, and pharmacokinetic properties.

-

Application to Other Target Classes: Investigating the utility of this scaffold for other target classes beyond kinases, such as G-protein coupled receptors (GPCRs) and ion channels.

-

Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider range of derivatives.

By leveraging the insights presented in this guide, researchers and drug development professionals can effectively harness the potential of the 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore to design the next generation of innovative medicines.

References

-

Chemsrc. (2025, August 21). cis-2,6-Dimethylmorpholine(CAS#:6485-55-8) MSDS, density, melting point, boiling point, structure, formula, molecular weight. Retrieved from [Link]

- Dou, H., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.

-

PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

- Li, J., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(12), 1546-1565.

- Liu, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Acta Pharmaceutica Sinica B.

- Sampson, P. B., et al. (2014, May 27). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 57(11), 4563-4585.

- Mason, J. M., et al. (2018, February 6). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Proceedings of the National Academy of Sciences, 115(6), E1139-E1148.

- Gomeni, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.

- Lee, K., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6546-6558.

- Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.

-

ResearchGate. (n.d.). Schematic overview of PI3K/AKT/mTOR pathway and experimental design. Retrieved from [Link]

- Li, Q., et al. (2023, September 12). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Drug Research, 73(10), e132-e141.

- Zhang, Y., et al. (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Research.

-

ResearchGate. (2025, October 16). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

- Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 54(1-2), 1-16.

-

PubChem. (n.d.). 2,6-Dimethyl-4-piperidin-4-yl-morpholine. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 2,6-dimethyl-. Retrieved from [Link]

- Reis, H., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 12(10), 2828.

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

- El-Sayed, M. A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.

-

YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

- Ivanova, A. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Obach, R. S. (2005, July 5). Pharmacokinetics and Metabolic Drug Interactions. Current Drug Metabolism, 6(3), 235-247.

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved from [Link]

-

Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. Retrieved from [Link]

- Wlodarchak, N., & Bova, L. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 6(1), 1-19.

- Sportsman, J. R. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 809, 1-16.

- Gomeni, R., et al. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.

- Wang, Y., et al. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).

- Drewry, D. H., et al. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set.

- Barlocco, D., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Green Chemistry, 18(10), 3045-3053.

- Sumitomo Kagaku. (2004). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Sumitomo Kagaku, 2004-II, 1-15.

- University of Michigan. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.

Sources

- 1. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | Chemsrc [chemsrc.com]

- 3. pnas.org [pnas.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-2,6-Dimethylmorpholine CAS#: 6485-55-8 [m.chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a Dual-Function Organocatalyst

This Application Note is designed for research scientists and process chemists. It details the use of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (and its analogs) as a specialized, hindered secondary amine catalyst in condensation reactions.

While this molecule is traditionally known as a pharmaceutical intermediate (e.g., in PI3K inhibitor synthesis), its unique structure—combining a highly basic secondary amine (piperidine) with a lipophilic, sterically modulated tail (2,6-dimethylmorpholine)—makes it a potent organocatalyst for Knoevenagel and Aldol condensations.

Introduction & Chemical Profile

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a bifunctional amine. Unlike simple piperidine (volatile, pKa ~11.2) or morpholine (pKa ~8.3), this hybrid molecule offers a unique balance of basicity, steric bulk, and lipophilicity.

-

Primary Catalytic Site: The secondary amine (

) on the piperidine ring. This site is responsible for forming the active iminium or enamine intermediates. -

Modulating Tail: The 2,6-dimethylmorpholine moiety attached to the C4 position. This group increases the molecular weight (reducing volatility), improves solubility in non-polar organic solvents (toluene, DCM), and provides steric shielding that can influence reaction selectivity.

| Property | Data | Relevance to Catalysis |

| CAS No. | 551923-15-0 (Free Base) | Identification |

| Molecular Weight | ~198.3 g/mol | Non-volatile solid/oil (easy handling vs. piperidine) |

| pKa (Est.) | ~10.2 (Piperidine NH) | Strong enough to deprotonate active methylenes |

| Solubility | High in DCM, Toluene, EtOH | Versatile solvent compatibility |

Mechanistic Principles

The catalytic efficiency of this molecule in condensation reactions (e.g., Knoevenagel) relies on a Dual Activation Cycle .

-

Nucleophilic Activation (Iminium Formation): The secondary amine of the piperidine ring attacks the carbonyl of the aldehyde, releasing water and forming a highly electrophilic iminium ion.

-

Base Catalysis: The basic nitrogen deprotonates the active methylene compound (e.g., malononitrile), generating a nucleophilic enolate.

-

C-C Bond Formation: The enolate attacks the iminium ion.

-

Hydrolysis/Elimination: The catalyst is regenerated and the C=C double bond is formed.

Mechanism Diagram (Graphviz)

Caption: The catalytic cycle showing the dual role of the secondary amine in activating the electrophile (Iminium) and the nucleophile (Enolate).

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of

Materials

-

Catalyst: 2,6-Dimethyl-4-piperidin-4-yl-morpholine (5 mol%). Note: If supplied as dihydrochloride salt, neutralize with 1 eq. NaOH/extraction prior to use.

-

Substrate A: Benzaldehyde (or derivative) (1.0 eq).[1]

-

Substrate B: Malononitrile or Ethyl Cyanoacetate (1.1 eq).

-

Solvent: Ethanol (Green protocol) or Toluene (Azeotropic protocol).

Step-by-Step Methodology

-

Catalyst Preparation (If using HCl salt):

-

Dissolve 100 mg of salt in 2 mL water.

-

Add 2 mL 1N NaOH. Extract with DCM (3 x 2 mL).

-

Dry organic layer over MgSO₄, filter, and evaporate to obtain the free base oil.

-

-

Reaction Setup:

-

In a 25 mL round-bottom flask, charge Benzaldehyde (1.0 mmol, 106 mg) and Malononitrile (1.1 mmol, 73 mg).

-

Add Ethanol (3.0 mL). Stir to dissolve.

-

Add Catalyst (0.05 mmol, ~10 mg) in one portion.

-

Observation: A transient color change (yellow/orange) indicates iminium formation.

-

-

Reaction Monitoring:

-

Stir at Room Temperature for 30–60 minutes.

-

TLC Monitoring: Eluent 20% EtOAc/Hexane. The aldehyde spot should disappear.

-

Note: For sterically hindered aldehydes, heat to reflux (78°C) for 2–4 hours.

-

-

Workup & Purification:

-

Precipitation Method: If the product is solid, add 5 mL cold water. The product will precipitate.[1] Filter and wash with cold ethanol/water (1:1).

-

Extraction Method: Evaporate ethanol. Dissolve residue in EtOAc. Wash with 0.1 M HCl (removes the basic catalyst into the aqueous layer). Wash with brine, dry, and concentrate.

-

-

Recycling (Optional):

-

The aqueous acidic layer containing the catalyst can be basified (pH > 12) and extracted to recover the catalyst for reuse.

-

Optimization & Data Analysis

The following table highlights the advantages of using this specific catalyst over traditional amines.

| Parameter | Piperidine (Traditional) | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | Advantage |

| Handling | Volatile Liquid (BP 106°C) | Solid/Viscous Oil (High BP) | No fume hood loss; precise weighing. |

| Lipophilicity | Low | High | Better solubility in non-polar solvents (Toluene). |

| Selectivity | Low (Sterically unhindered) | Moderate (2,6-dimethyl tail) | Potential for kinetic resolution in complex substrates. |

| Recovery | Difficult (volatile) | Easy (Acid wash/Extraction) | Sustainable/Green chemistry compliant. |

Workflow Visualization

Caption: Operational workflow for the condensation reaction.

References

-

Chemical Identity & Properties

-

General Protocol for Amine Catalysis

-

Synthesis of the Catalyst (Contextual)

- WO2016157074A1. Describes the synthesis of 2,6-dimethyl-4-(piperidin-4-yl)

-

Source:

-

Mechanistic Grounding

-

List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition.

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. inter-chem.pl [inter-chem.pl]

- 4. 4-morpholinopiperidine CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 6. vn.hspchem.com [vn.hspchem.com]

- 7. 4-Morpholinopiperidine CAS#: 53617-35-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.umass.edu [scholarworks.umass.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Application Note: High-Precision Functionalization of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Introduction: The "Solubilizing Powerhouse"

In modern drug discovery, the 2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold (often abbreviated as 2,6-DMPM) has emerged as a superior alternative to the classic 4-(piperidin-4-yl)morpholine. While the parent morpholine moiety is a standard solubilizing group, the addition of the 2,6-dimethyl groups serves two critical medicinal chemistry functions:

-

Metabolic Stability: The methyl groups block the metabolic "soft spots" at the

-positions of the morpholine ether, significantly reducing oxidative clearance by cytochrome P450 enzymes. -

Lipophilicity Modulation: The methyl groups disrupt planarity and increase lipophilicity slightly, often improving membrane permeability without sacrificing the high aqueous solubility conferred by the basic piperidine nitrogen.

This Application Note provides rigorous, field-tested protocols for functionalizing the secondary amine (piperidine

Chemo-Physical Profile

-

Reactive Handle: Secondary amine (Piperidine

-1). -

pKa (Conjugate Acid): ~9.8–10.2 (Piperidine NH).

-

Nucleophilicity: Moderate to High. The steric bulk of the remote 2,6-dimethylmorpholine does not significantly impede the piperidine nitrogen's reactivity.

-

Solubility: High in DCM, MeOH, EtOH; Moderate in Toluene; Low in Hexanes.

Decision Matrix: Selecting the Right Methodology

The choice of reaction condition depends entirely on the electrophile (

Figure 1: Decision tree for functionalizing the secondary amine of 2,6-DMPM.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Library Synthesis)

Best for: Attaching alkyl chains or cycloalkyl rings (e.g., library diversification). Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Expert Insight: We prefer Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (

Reagents:

-

Amine: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step:

-

Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

-

Acid Activation: Add Acetic Acid (1.0 equiv). Note: This catalyzes iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

-

Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Dry organics over

.[1] -

Purification: If necessary, use SCX-2 cartridges (catch-and-release) to remove non-basic impurities, or flash chromatography (DCM/MeOH/NH3).

Protocol 2: Nucleophilic Aromatic Substitution (SnAr)

Best for: Electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine, 2-fluoronitrobenzene). Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Expert Insight: The 2,6-DMPM scaffold is moderately bulky. While the piperidine nitrogen is accessible, using polar aprotic solvents (DMSO, NMP) is critical to stabilize the transition state. For unreactive substrates (e.g., 2-chloropyridine), switching to the fluoro-analog (2-fluoropyridine) often increases yields by >50% due to the higher electronegativity of fluorine accelerating the initial addition step.

Reagents:

-

Amine: 2,6-DMPM (1.0 equiv)

-

Electrophile: Heteroaryl Halide (1.0 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent: DMSO or DMF (0.2 M)

Step-by-Step:

-

Setup: Dissolve electrophile and amine in DMSO.

-

Base Addition: Add DIPEA.

-

Thermal Activation:

-

Highly Activated (e.g., 4-Cl-pyrimidine): Stir at RT for 2–4 hours.

-

Moderately Activated (e.g., 2-F-pyridine): Heat to 80°C.

-

Deactivated: Heat to 120°C (Microwave preferred for 30 mins).

-

-

Workup: Dilute with water/brine. Extract with EtOAc.[1] Caution: DMSO is difficult to remove; extensive water washes or lyophilization may be required.

Protocol 3: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides where SnAr fails. Mechanism: Pd-catalyzed C-N bond formation.[2]

Expert Insight: For secondary amines like piperidines, RuPhos is the "Gold Standard" ligand. It prevents

Reagents:

-

Catalyst:

(0.02 equiv) or RuPhos-Pd-G3/G4 precatalyst. -

Ligand: RuPhos (0.04 equiv) (if using

). -

Base:

(Sodium tert-butoxide) (1.5 equiv) - Crucial for speed. -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

Step-by-Step:

-

Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Solids Addition: Add Aryl Halide (1.0 equiv), Amine (1.1 equiv), Base (

, 1.5 equiv), and Pd-Precatalyst (2-5 mol%). -

Solvent: Add degassed Toluene (0.2 M).

-

Reaction: Seal and heat to 80–100°C for 2–12 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

-

Purification: Concentrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Yield Comparison by Method

| Reaction Type | Electrophile Example | Conditions | Typical Yield | Notes |

| Reductive Amination | Cyclohexanone | STAB, DCE, AcOH, RT | 85–95% | Very robust; water tolerant. |

| SnAr | 2-Chloropyrimidine | DIPEA, EtOH, 80°C | 90–98% | Fast; often precipitates out. |

| SnAr | 2-Chloropyridine | DIPEA, DMSO, 120°C | 20–40% | Poor. Switch to 2-Fluoropyridine or Buchwald. |

| Buchwald | 4-Bromotoluene | RuPhos-Pd-G3, NaOtBu, 100°C | 75–88% | Requires strict O2 exclusion. |

Troubleshooting "The Grease"

The 2,6-dimethyl groups make the molecule lipophilic ("greasy").

-

Issue: Product streaks on TLC or co-elutes with impurities.

-

Solution: Use Amine-Functionalized Silica or add 1%

(aq) to your DCM/MeOH mobile phase. -

Alternative: Use SCX-2 (Strong Cation Exchange) columns.

-

Load reaction mixture (dissolved in MeOH/DCM).

-

Wash with MeOH (removes non-basic impurities).

-

Elute with 2M

in MeOH (releases the product).

-

References

-

BenchChem. (2025).[1][3] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

-

ChemicalBook. (2026).[4] 4-Morpholinopiperidine Properties and Synthesis. Retrieved from

-

Matassini, C., et al. (2020).[5] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.Current Organic Chemistry. Retrieved from

-

Hartwig, J. F. (2008). Buchwald-Hartwig Amination: Evolution of a Reaction.Nature.[2] (Contextual grounding for RuPhos usage).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3151125 (2,6-Dimethyl-4-piperidin-4-yl-morpholine).[6] Retrieved from

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[2]Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2,6-Dimethyl-4-(piperidin-4-yl)morpholine | C11H22N2O | CID 3151125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in agrochemical synthesis

An Application Guide to a Novel Scaffold: Exploring 2,6-Dimethyl-4-piperidin-4-yl-morpholine in the Synthesis of New Agrochemicals

Abstract

The relentless evolution of pesticide resistance necessitates the continuous discovery of novel chemical scaffolds for agrochemical development. This guide focuses on the untapped potential of 2,6-Dimethyl-4-piperidin-4-yl-morpholine , a unique heterocyclic compound that merges two "privileged" substructures in medicinal and agricultural chemistry: the 2,6-dimethylmorpholine moiety, renowned for its role in potent fungicides, and the versatile piperidine ring, a cornerstone of numerous bioactive molecules.[1][2] While direct applications of this specific combined scaffold are not yet documented in commercial agrochemicals, its constituent parts provide a compelling rationale for its exploration. This document serves as a forward-looking application note, providing researchers with the scientific foundation, proposed synthetic protocols, and biological screening workflows to investigate 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a novel platform for the next generation of fungicides.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for new active ingredients, the strategy of combining known pharmacophores into a single molecule is a proven method for discovering compounds with enhanced efficacy, novel modes of action, or improved pharmacokinetic properties. The title compound, (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine, represents a deliberate fusion of two highly successful heterocyclic systems.

-

The 2,6-Dimethylmorpholine Core: This moiety is the defining feature of a major class of systemic fungicides, including fenpropimorph and tridemorph.[3][4][5] These fungicides act as ergosterol biosynthesis inhibitors (EBIs), but their mode of action is distinct from other EBI classes like DMIs, targeting sterol reductase and isomerase enzymes in the fungal cell membrane.[6][7] The cis-2,6-dimethyl substitution pattern has been shown to be critical for high fungicidal activity.[8]

-

The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and agrochemicals, the piperidine ring offers a versatile and synthetically accessible anchor point.[2] It can improve a molecule's physicochemical properties, such as solubility and basicity, and provides a robust handle for introducing diverse side chains to modulate biological activity and target specificity.[9]

The combination of these two structures in 2,6-Dimethyl-4-piperidin-4-yl-morpholine offers a pre-validated fungicidal core (the dimethylmorpholine) and a reactive handle for chemical diversification (the secondary amine of the piperidine ring). This allows for the systematic exploration of new chemical space to develop fungicides with potentially novel attributes.

Caption: Rationale for exploring the hybrid scaffold.

Proposed Synthetic Applications & Protocols

The presence of a secondary amine on the piperidine ring makes 2,6-Dimethyl-4-piperidin-4-yl-morpholine an ideal starting material for derivatization. Below are two detailed protocols for synthesizing potential new fungicidal agents.

Protocol 1: Synthesis of Novel Fenpropimorph Analogs via Reductive Amination

Scientific Rationale: Fenpropimorph's activity is derived from its N-propyl side chain linked to a phenyl group.[4] We can create novel analogs by attaching a similar, but distinct, side chain to the piperidine nitrogen of our scaffold. Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[9] This protocol describes the synthesis of a novel analog using 3-(4-tert-butylphenyl)-2-methylpropanal.

Workflow Diagram:

Caption: Workflow for synthesizing Fenpropimorph analogs.

Step-by-Step Protocol:

-